

## Puxitatug Samrotecan Poised to Challenge Standard Chemotherapy in Advanced Endometrial Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                  |           |
|----------------------|----------------------------------|-----------|
| Compound Name:       | Puxitatug samrotecan drug-linker |           |
| Cat. No.:            | B15605162                        | Get Quote |

New data from the phase 1/2a BLUESTAR trial showcases promising efficacy and a manageable safety profile for the novel antibody-drug conjugate (ADC) Puxitatug samrotecan in patients with advanced or metastatic endometrial cancer who have progressed on standard therapies. While direct comparative data is pending the results of a planned phase 3 trial, preliminary findings suggest a potential paradigm shift in the treatment of this patient population, which currently faces limited and modestly effective options.

Puxitatug samrotecan (formerly ZN-c3 or AZD8205) is a first-in-class ADC targeting B7-H4, a protein highly expressed in approximately 73% of endometrial cancers with limited expression in normal tissues.[1][2] This targeted approach allows for the specific delivery of a potent topoisomerase 1 inhibitor payload directly to cancer cells, interfering with DNA replication and inducing cell death.[3]

The current standard of care for patients with advanced or recurrent endometrial cancer that has progressed after platinum-based chemotherapy and immunotherapy is limited to single-agent chemotherapy, such as doxorubicin or paclitaxel.[4][5] These options are associated with modest response rates and significant toxicities.

This guide provides a comparative overview of the efficacy and safety of Puxitatug samrotecan based on the BLUESTAR study, alongside historical data for standard-of-care chemotherapy in a similar patient population. It is important to note that this is not a head-to-head comparison,



and definitive conclusions on comparative efficacy await the completion of the upcoming Bluestar-Endometrial01 phase 3 trial.[6][7]

### **Efficacy Comparison**

The BLUESTAR trial demonstrated clinically meaningful antitumor activity for Puxitatug samrotecan in a heavily pretreated patient population.[1][2] The tables below summarize the key efficacy endpoints for Puxitatug samrotecan and historical data for standard chemotherapy.

Table 1: Efficacy of Puxitatug Samrotecan in Advanced/Metastatic Endometrial Cancer (BLUESTAR Study)[1][2]

| Efficacy Endpoint                         | Puxitatug Samrotecan 2.0<br>mg/kg (n=26) | Puxitatug Samrotecan 2.4<br>mg/kg (n=26) |
|-------------------------------------------|------------------------------------------|------------------------------------------|
| Objective Response Rate (ORR)             | 34.6%                                    | 38.5%                                    |
| Disease Control Rate (DCR) at 12 weeks    | 80.8% (95% CI, 60.6%-93.4%)              | 84.6% (95% CI, 66.1%-95.6%)              |
| Median Progression-Free<br>Survival (PFS) | 7.0 months (95% CI, 4.5-9.0)             | 7.0 months (95% CI, 5.5-9.2)             |

Table 2: Historical Efficacy of Standard Chemotherapy in Recurrent Endometrial Cancer

| Efficacy Endpoint                         | Doxorubicin              | Paclitaxel                |
|-------------------------------------------|--------------------------|---------------------------|
| Objective Response Rate (ORR)             | 0% - 25%[5][8]           | ~27%[4]                   |
| Median Progression-Free<br>Survival (PFS) | ~2.1 - 3.8 months[5][8]  | Not consistently reported |
| Median Overall Survival (OS)              | ~5.8 - 11.4 months[5][8] | ~10.3 months[4]           |

### **Safety and Tolerability**



Puxitatug samrotecan demonstrated a manageable safety profile, with treatment-related adverse events (TRAEs) that were generally consistent with its mechanism of action.[1] The most common TRAEs were gastrointestinal and hematologic.[1] Importantly, no patients discontinued treatment due to a TRAE in the endometrial cancer cohorts of the BLUESTAR study.[1]

Table 3: Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) for Puxitatug Samrotecan (BLUESTAR Study)[1]

| Adverse Event | Puxitatug Samrotecan 2.0<br>mg/kg | Puxitatug Samrotecan 2.4<br>mg/kg |
|---------------|-----------------------------------|-----------------------------------|
| Anemia        | 16.7%                             | 20.0%                             |
| Neutropenia   | 20.0%                             | 20.0%                             |
| Leukopenia    | 10.0%                             | 3.6%                              |
| Diarrhea      | 0%                                | 17.1%                             |

Historical data for standard chemotherapy agents like doxorubicin and paclitaxel show a range of toxicities, including myelosuppression, nausea/vomiting, and peripheral neuropathy.[5]

# Experimental Protocols BLUESTAR Phase 1/2a Study (NCT05276548)

The data for Puxitatug samrotecan is derived from the endometrial cancer cohort of the first-in-human, multicenter, open-label, phase 1/2a BLUESTAR study.[1][9]

- Patient Population: The study enrolled 65 patients with advanced or metastatic endometrial
  cancer that had progressed on prior standard-of-care therapy, including platinum-based
  chemotherapy.[1][9] All patients had tumors expressing B7-H4, confirmed by
  immunohistochemistry, and had not previously received a topoisomerase 1 inhibitor.[1][9]
- Treatment Regimen: Patients were assigned to receive Puxitatug samrotecan intravenously every three weeks at doses of either 2.0 mg/kg or 2.4 mg/kg.[1]



 Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included ORR, DCR, and PFS.[1]

#### **Standard Chemotherapy (Historical Context)**

The comparator data for standard chemotherapy is based on historical results from various studies in patients with recurrent endometrial cancer who had prior chemotherapy. The patient populations and study designs in these historical trials may vary.

#### **Visualizing the Science**

To better understand the underlying biology and clinical trial design, the following diagrams are provided.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. onclive.com [onclive.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. Novel Antibody Drug Conjugate Puxitatug Samrotecan May Demonstrate Manageable Safety Profile and Preliminary Efficacy in First in Human Trial - The ASCO Post [ascopost.com]
- 4. Looking Beyond Carboplatin and Paclitaxel for the Treatment of Advanced/Recurrent Endometrial Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Advanced or Recurrent Endometrial Carcinoma with Doxorubicin in Patients Progressing after Paclitaxel/Carboplatin: Memorial Sloan-Kettering Cancer Center (MSKCC) Experience from 1995-2009 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Puxitatug Samrotecan (AZD8205) Monotherapy vs Chemotherapy in B7-H4-selected Endometrial Cancer (Bluestar-Endometrial01) [astrazenecaclinicaltrials.com]
- 7. Facebook [cancer.gov]
- 8. meddocsonline.org [meddocsonline.org]
- 9. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Puxitatug Samrotecan Poised to Challenge Standard Chemotherapy in Advanced Endometrial Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605162#puxitatug-samrotecanefficacy-compared-to-standard-chemotherapy-in-endometrial-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com